REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4]([CH3:7])(=[O:6])=[O:5].[Cl:8][C:9]1[C:18]([N:19](C)[C:20](=O)C)=[CH:17][C:12]([C:13](OC)=[O:14])=[CH:11][C:10]=1[N:24](C)[C:25](=O)C>CS(C)=O>[Cl:8][C:9]1[C:18]([NH:19][CH3:20])=[CH:17][C:12]([C:13](=[O:14])[CH2:3][S:4]([CH3:7])(=[O:6])=[O:5])=[CH:11][C:10]=1[NH:24][CH3:25] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
methyl 4-chloro-3,5-bis-(N-methylacetamido)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C=C1N(C(C)=O)C)N(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 3.8 g
|
Type
|
ADDITION
|
Details
|
The solution was diluted with 200 ml
|
Type
|
EXTRACTION
|
Details
|
of ice water, the precipitated material extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate solution purified over aluminum oxide
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from methanol, there
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1NC)C(CS(=O)(=O)C)=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |